molecular formula C12H11N3O3S2 B2466505 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 865181-83-5

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2466505
CAS RN: 865181-83-5
M. Wt: 309.36
InChI Key: TVXANBOUXQEJPO-OWBHPGMISA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide, also known as PSB-0739, is a small molecule inhibitor that targets the protein tyrosine phosphatase B (PTPB) enzyme. PTPB is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PTPB has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

Anticancer Activity

The compound’s unique structure makes it a promising candidate for cancer therapy. Studies have shown that derivatives of this compound exhibit potent anticancer effects. Specifically, 3-(phenylselanyl)prop-2-yn-1-yl benzoate has demonstrated promising in vitro activity against glioblastoma cancer cells . Researchers are actively investigating its mechanism of action and potential for targeted cancer treatment.

Nitrification Inhibition in Agriculture

4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT): , a related compound, has been found to exhibit superior nitrification inhibitory properties. Nitrification is a critical process in soil, affecting nutrient availability and environmental sustainability. MPT shows promise as an efficient nitrification inhibitor for agricultural applications, enhancing fertilizer efficiency and reducing nitrogen losses .

Biological Activity and Immunomodulation

Derivatives of this compound possess a broad spectrum of biological activity. They have been explored as potential immunomodulators, displaying antiulcer action, reducing gastric hypersecretion, and inhibiting collagenase . Additionally, they show promise in treating rheumatoid arthritis and exhibit anticancer properties.

Synthetic Applications in Cross-Coupling Reactions

The 3-(butylselanyl)prop-2-yn-1-yl benzoate serves as a valuable synthetic precursor. It can be used in palladium-catalyzed Suzuki and Sonogashira-type cross-coupling reactions, replacing the carbon–chalcogen bond with a new carbon–carbon bond . Such reactions are essential in organic synthesis and drug development.

Antioxidant Properties

3-methylthiazolo [3,2-a]benzimidazoles, derivatives of this compound, possess antioxidant properties . Understanding their antioxidant mechanisms could lead to novel therapeutic approaches for oxidative stress-related diseases.

Heterocyclic Synthesis

The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. Other heterocyclic nuclei, such as thiazolo [3,2-a]benzimidazoles, are also formed through similar reactions . These heterocycles have diverse applications in medicinal chemistry and materials science.

properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S2/c1-3-6-15-10-5-4-9(20(13,17)18)7-11(10)19-12(15)14-8(2)16/h1,4-5,7H,6H2,2H3,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXANBOUXQEJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide

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